Cotadutide, also known by its developmental code MEDI0382, is a dual agonist of the glucagon-like peptide-1 receptor and the glucagon receptor. It has been primarily investigated for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus and obesity. Cotadutide's mechanism involves enhancing insulin secretion, promoting weight loss, and improving liver health by reducing hepatic fat and glycogen levels.
Cotadutide is classified as a peptide-based therapeutic agent. It is derived from the natural hormones glucagon and glucagon-like peptide-1, which play crucial roles in glucose metabolism and appetite regulation. The compound has been developed through advanced pharmaceutical techniques to optimize its efficacy and safety profile in clinical settings.
The synthesis of cotadutide involves solid-phase peptide synthesis techniques, specifically using Wang resin as a support. The process begins with the attachment of Fmoc-Gly-OH to Wang resin, followed by sequential addition of amino acids to build the peptide chain. This method allows for precise control over the sequence and structure of the peptide.
Cotadutide's molecular formula is , reflecting its complex structure as a hybrid peptide. The specific arrangement of amino acids contributes to its dual receptor agonist activity.
Cotadutide undergoes several biochemical interactions upon administration:
Cotadutide functions through a dual-action mechanism:
The combined effects result in improved glycemic control and weight loss in individuals with type 2 diabetes or obesity.
Cotadutide has several promising applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7